![molecular formula C18H14O3 B12799512 2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione CAS No. 6952-54-1](/img/structure/B12799512.png)
2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 58334 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Vorbereitungsmethoden
The preparation of NSC 58334 involves several synthetic routes and reaction conditions. One common method includes the use of tackified acrylic adhesive, which offers outstanding initial peel strength on polar substrates and fits rough surfaces such as mica plates . The industrial production of NSC 58334 often involves the use of PET (polyethylene terephthalate) as a backing material, ensuring excellent converting performance .
Analyse Chemischer Reaktionen
NSC 58334 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include polar substrates and tackified acrylic adhesives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of polar substrates can result in products with enhanced initial peel strength and conformability .
Wissenschaftliche Forschungsanwendungen
NSC 58334 has a wide range of scientific research applications. It is used in chemistry for its ability to undergo specific reactions that are valuable in synthetic processes. In biology, it is utilized for its adhesive properties, which are beneficial in various experimental setups. In medicine, NSC 58334 is explored for its potential in drug delivery systems due to its stability and adhesive characteristics . Industrially, it is used in power battery demanding mounting, lamination, and converting applications .
Wirkmechanismus
The mechanism of action of NSC 58334 involves its interaction with polar substrates and its ability to form strong adhesive bonds. The molecular targets include the surfaces of materials it adheres to, and the pathways involved are primarily related to the adhesive properties of the tackified acrylic adhesive used in its preparation .
Vergleich Mit ähnlichen Verbindungen
NSC 58334 can be compared with other similar compounds such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share some similarities in their adhesive properties and applications but differ in their specific chemical structures and the exact nature of their interactions with substrates . NSC 58334 is unique in its combination of tackified acrylic adhesive and PET backing, which provides excellent converting performance and initial peel strength .
Conclusion
NSC 58334 is a versatile compound with significant applications in various scientific fields. Its unique properties, including its adhesive strength and stability, make it valuable in both research and industrial contexts. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in diverse areas.
Eigenschaften
CAS-Nummer |
6952-54-1 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-[hydroxy-(4-methylphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O3/c1-11-6-8-12(9-7-11)17(20)15-10-16(19)13-4-2-3-5-14(13)18(15)21/h2-10,17,20H,1H3 |
InChI-Schlüssel |
ULIRAKWTMFNJMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


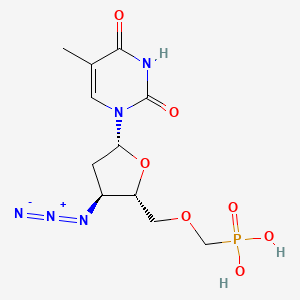


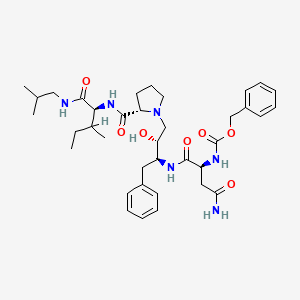
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
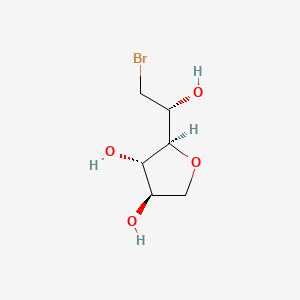
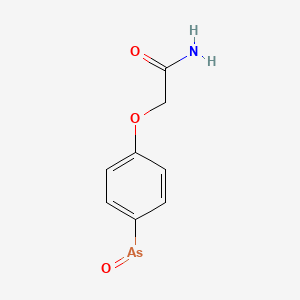
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
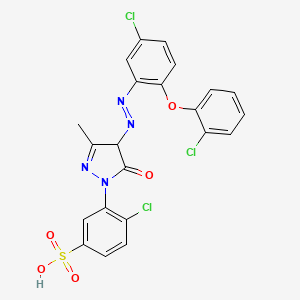
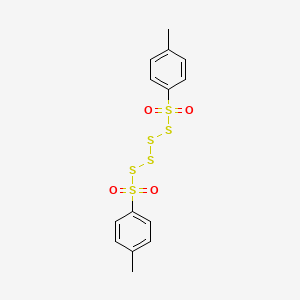



![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
